molecular formula C19H19ClN2O5S2 B2358115 2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide CAS No. 864977-15-1

2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide

Cat. No. B2358115
CAS RN: 864977-15-1
M. Wt: 454.94
InChI Key: GJKDLVFCFXYOIO-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C19H19ClN2O5S2 and its molecular weight is 454.94. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, closely related to the specified compound, has shown their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable energy levels for electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity suggests applications in optical devices and materials science. Molecular docking studies indicate interactions with biological targets such as Cyclooxygenase 1 (COX1), suggesting potential for drug discovery (Mary et al., 2020).

Structure-Activity Relationships in Drug Development

Another study focuses on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By examining various heterocyclic analogues, researchers aimed to improve metabolic stability and reduce deacetylation, a common metabolic pathway that limits drug efficacy. This research is crucial for developing more stable and effective therapeutic agents (Stec et al., 2011).

Anticonvulsant and Antibacterial Activities

Further studies on compounds incorporating a sulfonamide moiety have revealed significant anticonvulsant effects, with some compounds offering protection against picrotoxin-induced convulsion. This indicates potential applications in the development of new treatments for epilepsy and seizure disorders (Farag et al., 2012).

Synthesis and Pharmacological Evaluation

Research on derivatives of ethyl nipecotate, including compounds with the acetamide group, shows applications in antimicrobial activities. These studies highlight the potential for developing new antibacterial agents to combat resistant bacterial strains (Nafeesa et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S2/c1-26-10-9-22-16-8-7-15(29(2,24)25)11-17(16)28-19(22)21-18(23)12-27-14-5-3-13(20)4-6-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDLVFCFXYOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide

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